Methyl 3-cyano-2-phenylpropanoate
Description
Methyl 3-cyano-2-phenylpropanoate is an ester derivative characterized by a methyl ester group, a phenyl substituent at the C2 position, and a cyano (-CN) group at the C3 position of the propanoate backbone. Applications may span pharmaceutical intermediates or agrochemical precursors, leveraging the cyano group’s versatility in further functionalization.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-cyano-2-phenylpropanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
POZIFRPMDFGLIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC#N)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Organic Chemistry
Methyl 3-cyano-2-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable for chemists aiming to create diverse compounds.
Key Reactions:
- Condensation Reactions: It can undergo condensation with various nucleophiles to form larger, more complex structures.
- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.
Pharmaceutical Development
In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in drug discovery campaigns targeting various diseases.
Case Study: Antimycobacterial Activity
Recent studies have explored the synthesis of derivatives of this compound that exhibit activity against Mycobacterium tuberculosis. These compounds were tested for their ability to inhibit bacterial growth, highlighting the potential of this compound in developing new antitubercular agents .
| Compound | Activity (MIC µg/mL) | Toxicity (IC50 µg/mL) |
|---|---|---|
| Compound A | 0.40 | >32 |
| Compound B | 0.06 | >32 |
Agricultural Chemistry
This compound is also utilized in the formulation of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides that enhance crop yield and protection.
Applications:
- Pesticide Formulations: The compound can be modified to develop effective pesticides that target specific pests while minimizing environmental impact.
- Herbicide Development: Research is ongoing into its use as a herbicide, focusing on selectivity and efficacy against various weed species.
Material Science
In material science, this compound is being investigated for its role in producing specialty polymers and resins. Its properties contribute to enhanced performance in coatings and adhesives.
Potential Applications:
- Coatings: The compound can be incorporated into coatings to improve adhesion and durability.
- Adhesives: Its chemical properties allow for the development of adhesives with superior bonding strength.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Ethyl 3-cyano-2-phenylpropanoate: Differs by an ethyl ester group instead of methyl, which reduces polarity and increases lipophilicity. This substitution may enhance membrane permeability in biological systems .
- Methyl salicylate: Features a hydroxyl-substituted aromatic ring, increasing acidity (pKa ~1.08) and enabling hydrogen bonding, unlike the non-polar phenyl group in the target compound. Widely used in topical analgesics and fragrances .
- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate: Incorporates an enoylamino side chain and hydroxyl group, enabling anti-inflammatory activity via NF-κB inhibition .
Physical and Chemical Properties
Notes:
- The methyl ester in this compound likely enhances water solubility compared to its ethyl analog but remains less polar than methyl salicylate due to the absence of hydroxyl groups.
- Cyano groups in both methyl and ethyl analogs may confer stability under acidic conditions but susceptibility to nucleophilic attack.
Preparation Methods
N-Heterocyclic Carbene-Catalyzed Homoenolate Addition
Reaction Overview
A modern catalytic approach leverages N-heterocyclic carbenes (NHCs) to enable stereoselective synthesis of methyl 3-cyano-2-phenylpropanoate derivatives. This method employs 3-cyano-2H-iminochromene derivatives and cinnamaldehyde substrates in a homoenolate-mediated annulation.
Mechanism and Procedure
The reaction proceeds via NHC-generated homoenolate intermediates, which undergo conjugate addition to α,β-unsaturated aldehydes. Key steps include:
- Catalyst Activation : The NHC precatalyst (e.g., 3e ) reacts with K₃PO₄ to generate the active carbene species.
- Homoenolate Formation : Deprotonation of the cinnamaldehyde derivative forms a resonance-stabilized homoenolate.
- Cycloaddition : The homoenolate attacks the electrophilic carbon of 3-cyano-2H-iminochromene, followed by intramolecular esterification to yield the product.
A representative procedure involves:
- Reactants : 6-Chloro-2-imino-2H-chromene-3-carbonitrile (1.0 equiv) and (E)-3-(4-methoxyphenyl)acrylaldehyde (1.5 equiv).
- Conditions : CH₃CN:MeOH (20:1), 20 mol% NHC precatalyst 3e , 30 mol% K₃PO₄, room temperature, 12 hours.
- Yield : 69% with a diastereomeric ratio (d.r.) of 6:1.
Optimization and Scope
Solvent polarity significantly impacts yield and selectivity:
| Solvent | Yield (%) | d.r. |
|---|---|---|
| Acetonitrile | 73 | 7:1 |
| Dichloromethane | 44 | 1:1 |
| 1,4-Dioxane | 42 | 1:1 |
Increasing K₃PO₄ loading to 100 mol% marginally improves yield (56%) but reduces d.r. due to competing pathways. Substrates with electron-donating groups (e.g., p-methoxy) enhance reactivity, while steric hindrance lowers conversion.
Multi-Step Synthesis via Alkylation and Esterification
Stepwise Functionalization
A classical route involves sequential alkylation and esterification of phenylacetic acid derivatives. This method is ideal for large-scale production but requires rigorous purification.
Methyl Ester Formation
The carboxylic acid precursor (3-cyano-2-phenylpropanoic acid) is esterified using methanol under acidic conditions:
- Reagents : 3-Cyano-2-phenylpropanoic acid (1.0 equiv), methanol (excess), H₂SO₄ (catalytic).
- Conditions : Reflux for 3 hours.
- Yield : ~85% after distillation.
Alkylation of Malonate Derivatives
An alternative pathway utilizes dimethyl malonate as a starting material:
- Alkylation : Dimethyl malonate reacts with 2-chloro-5-nitropyridine in DMF using NaH as a base.
- Hydrolysis : The alkylated product is saponified with aqueous NaOH to yield the potassium salt.
- Acidification and Esterification : Treatment with HCl followed by methanol/H₂SO₄ furnishes the target ester.
Key Data :
Comparative Analysis of Methodologies
Efficiency and Practicality
| Parameter | NHC-Catalyzed Method | Multi-Step Synthesis |
|---|---|---|
| Reaction Time | 12–24 hours | 48–72 hours |
| Overall Yield | 69–73% | 54–66% |
| Stereocontrol | High (d.r. 7:1) | Not applicable |
| Scalability | Moderate | High |
The NHC method excels in stereoselectivity and step economy, making it suitable for asymmetric synthesis. Conversely, the multi-step approach offers better scalability for industrial applications despite lower yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
